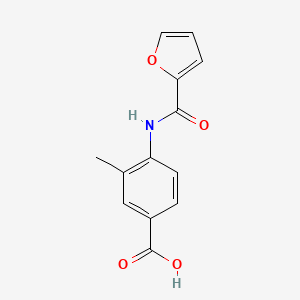

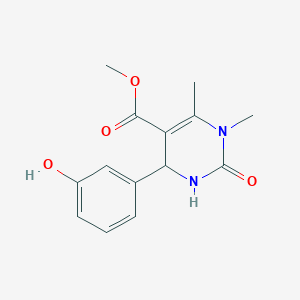

4-(2-Furoylamino)-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(2-Furoylamino)-3-methylbenzoic acid is a chemical entity that can be derived from furan-based molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of furan derivatives and related compounds, which can help in understanding the properties and potential synthesis routes for 4-(2-Furoylamino)-3-methylbenzoic acid.

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in the field of organic chemistry. For instance, the [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran leads to the formation of furo[2,3-b]pyridines, which suggests that aminofuran derivatives can be used as building blocks for more complex heterocyclic compounds . Additionally, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with acetanilides to yield new heterocyclic compounds, such as oxazole derivatives, indicates that furanones can be functionalized to create diverse molecular structures . These studies imply that similar methodologies could potentially be applied to synthesize 4-(2-Furoylamino)-3-methylbenzoic acid by introducing the appropriate functional groups onto a furan backbone.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can undergo various transformations. The isomerization of 4-aminobenzofurans to 4-hydroxyindoles demonstrates the reactivity of the furan ring and its ability to rearrange under acidic conditions . This knowledge of furan ring reactivity is essential for predicting the behavior of 4-(2-Furoylamino)-3-methylbenzoic acid under different chemical conditions.

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. The [3+3]-cyclocondensation reaction forming furo[2,3-b]pyridines and the functionalization reactions leading to oxazole derivatives are examples of the versatility of furan chemistry. These reactions are influenced by the electronic structures of the reactants and the conditions under which they are carried out. Understanding these factors is crucial for manipulating the furan moiety in 4-(2-Furoylamino)-3-methylbenzoic acid to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(2-Furoylamino)-3-methylbenzoic acid are not discussed in the provided papers, the properties of similar furan derivatives can be inferred. For example, the synthesis of furo[3,2-c]benzopyran-4-ones and their lack of significant antimicrobial activity provide a glimpse into the biological properties that furan derivatives might exhibit. These insights can be used to hypothesize about the solubility, stability, and reactivity of 4-(2-Furoylamino)-3-methylbenzoic acid, as well as its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Environmental Biomonitoring and Human Exposure Studies

Studies have utilized similar compounds to 4-(2-Furoylamino)-3-methylbenzoic acid, such as p-hydroxybenzoic acid esters (parabens), to understand human exposure and environmental biomonitoring. These compounds, extensively used in cosmetics, personal care products, pharmaceuticals, and foodstuff, have raised concerns due to their potential endocrine-disrupting activities.

Human Exposure Assessment :

- Parabens and their metabolites have been detected in human urine and blood samples, indicating widespread human exposure. A study found that urinary concentrations of these compounds can serve as good predictors of human exposure, with gender-related differences observed in urinary concentrations (Zhang et al., 2020).

- Another study highlighted the significance of understanding exposure routes to parabens, revealing that various demographic groups exhibit different ratios of parabens and their metabolites, suggesting multiple exposure pathways (Wang et al., 2013).

Exposure via Indoor Dust :

- Research has also focused on the occurrence of parabens and related compounds in indoor dust, indicating an additional exposure pathway. This study was the first to report the presence of bisphenol A diglycidyl ether (BADGE) and its hydrolysis products, along with parabens, in indoor dust samples. The study provided insight into the daily intake of these compounds through dust ingestion, especially highlighting higher exposure rates for children in certain regions (Wang et al., 2012).

Biomonitoring and Metabolite Analysis :

- Parabens have been used to develop biomonitoring methods, with studies focusing on identifying suitable biomarkers of exposure in human urine. The metabolism and excretion kinetics of these compounds have been studied, providing valuable data for assessing exposure levels and potential health risks (Yu et al., 2021, Wang & Kannan, 2013).

Clinical Applications and Therapeutic Studies :

- Although the primary focus was on environmental and exposure studies, some compounds structurally similar to 4-(2-Furoylamino)-3-methylbenzoic acid have been evaluated for therapeutic applications. For instance, 2,3‐Dihydroxybenzoic acid was assessed as a potentially effective iron-chelating drug in patients with β‐thalassaemia major, indicating specific medical applications of related compounds (Peterson et al., 1976).

Eigenschaften

IUPAC Name |

4-(furan-2-carbonylamino)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJAOOFHZPRODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388002 |

Source

|

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furoylamino)-3-methylbenzoic acid | |

CAS RN |

435288-00-9 |

Source

|

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

![N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1334862.png)

![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)

![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)